Azinphos-methyl-dimethyl-D6: A Technical Guide to its Structure, Synthesis, and Application as an Internal Standard
Azinphos-methyl-dimethyl-D6: A Technical Guide to its Structure, Synthesis, and Application as an Internal Standard
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Azinphos-methyl-dimethyl-D6, a deuterated isotopologue of the organophosphate insecticide Azinphos-methyl. The primary focus of this document is to detail the chemical structure, properties, and the critical role of deuterium labeling. Furthermore, this guide outlines its principal application as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Azinphos-methyl in complex matrices. Detailed methodologies, including a step-by-step analytical protocol and data presentation, are provided to offer field-proven insights for researchers and analytical scientists.
Introduction to Azinphos-methyl and the Need for Isotopic Labeling
The Parent Compound: Azinphos-methyl
Azinphos-methyl is a broad-spectrum organophosphate insecticide and acaricide, historically used to control a variety of pests on crops such as fruits, nuts, and vegetables.[1][2] Its mode of action, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for the proper functioning of the nervous system in both insects and mammals.[3][4][5] Due to its high toxicity and potential risks to human health and the environment, the use of Azinphos-methyl has been banned or severely restricted in many countries.[1]
The Imperative for Accurate Quantification
Given the toxicity and regulatory scrutiny of Azinphos-methyl, its accurate and precise quantification in environmental and biological samples is of paramount importance. Analytical methods, particularly those based on mass spectrometry (MS), are often challenged by matrix effects, where other components in a sample can interfere with the detection of the analyte, leading to inaccurate results.[6]
The Role of Isotope-Labeled Internal Standards
To overcome the challenges of matrix effects and ensure the reliability of quantitative analysis, the use of stable isotope-labeled internal standards is a well-established and highly regarded technique.[7][8] Isotope dilution mass spectrometry (IDMS) is a powerful analytical method that employs an isotopically enriched version of the analyte as an internal standard.[9][10] This standard, being chemically and physically almost identical to the analyte, co-elutes and co-ionizes, allowing for the correction of variations during sample preparation and analysis.[6][7] Azinphos-methyl-dimethyl-D6 serves as an ideal internal standard for the quantification of Azinphos-methyl.[6][11]
Chemical Structure and Properties of Azinphos-methyl-dimethyl-D6
Elucidation of the Chemical Structure
Azinphos-methyl-dimethyl-D6 is a structural analog of Azinphos-methyl where the six hydrogen atoms of the two methoxy groups are replaced with deuterium atoms. This specific labeling is denoted by "-dimethyl-D6".
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Parent Compound (Azinphos-methyl): O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[3]
-
Deuterated Analog (Azinphos-methyl-dimethyl-D6): 3-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one[12]
The core benzotriazine and phosphorodithioate structures remain unchanged, ensuring that the deuterated standard behaves nearly identically to the native compound during extraction and chromatographic separation.[6]
Caption: 2D structure of Azinphos-methyl-dimethyl-D6.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Azinphos-methyl-dimethyl-D6 is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀D₆H₆N₃O₃PS₂ | [6] |
| Molecular Weight | 323.36 g/mol | [6][12][13] |
| CAS Number | 2118245-28-4 | [12][14][15] |
| Appearance | Colorless crystals or brown waxy solid (technical grade) | [16] |
| Purity | ≥98.0% (HPLC) | [6][13] |
| Storage Temperature | 2-8°C | [6] |
The Significance of Deuterium Labeling
The substitution of hydrogen with deuterium introduces a mass difference of approximately 6 Daltons between Azinphos-methyl-dimethyl-D6 and the native Azinphos-methyl. This mass shift is the cornerstone of its utility in mass spectrometry. The key advantages conferred by deuterium labeling include:
-
Distinct Mass-to-Charge (m/z) Ratio: The labeled and unlabeled compounds are easily distinguishable in a mass spectrometer, allowing for independent monitoring and quantification.
-
Minimal Isotopic Contribution: The +6 Da mass difference ensures that the isotopic peaks of the native compound do not interfere with the signal of the internal standard.[7]
-
Identical Chemical Behavior: The chemical properties of the deuterated analog are nearly identical to the parent compound, ensuring they behave similarly during sample extraction, cleanup, and chromatography.[6] This co-elution is critical for accurate correction of matrix effects.
Synthesis and Quality Control
Synthetic Pathway Overview
The synthesis of Azinphos-methyl involves a multi-step process.[2][4] The deuterated analog, Azinphos-methyl-dimethyl-D6, is synthesized using a similar pathway, with the key difference being the use of deuterated methanol (CD₃OD) in the formation of the O,O-dimethyl phosphorodithioate precursor.
Caption: Simplified synthetic route to Azinphos-methyl-dimethyl-D6.
Rigorous Quality Control
As an analytical standard, the purity and isotopic enrichment of Azinphos-methyl-dimethyl-D6 are critical. The following analytical techniques are employed for its characterization and quality control:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight and the degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the positions of the deuterium labels.
Application in Isotope Dilution Mass Spectrometry (IDMS)
The Principle of IDMS
IDMS is a highly accurate and precise analytical technique for quantifying compounds.[9][10] The core principle involves adding a known amount of an isotopically labeled internal standard (Azinphos-methyl-dimethyl-D6) to a sample containing the native analyte (Azinphos-methyl). The ratio of the signals from the native analyte to the internal standard is then measured by a mass spectrometer. Because the standard and analyte behave identically during sample processing, any losses will affect both equally, preserving the ratio and allowing for accurate quantification.[6][7]
Caption: General workflow for Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of Azinphos-methyl in a Fruit Matrix
The following is a representative protocol for the quantification of Azinphos-methyl in a fruit sample using Azinphos-methyl-dimethyl-D6 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the fruit sample.
-
Spike the homogenized sample with a known concentration of Azinphos-methyl-dimethyl-D6 in a suitable solvent (e.g., acetone).[12]
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
Step 2: LC-MS/MS Analysis
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Azinphos-methyl: m/z 318 → 160, 132Azinphos-methyl-dimethyl-D6: m/z 324 → 160, 132 |
Step 3: Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of Azinphos-methyl and a constant concentration of Azinphos-methyl-dimethyl-D6.
-
Generate a calibration curve by plotting the ratio of the peak area of Azinphos-methyl to the peak area of Azinphos-methyl-dimethyl-D6 against the concentration of Azinphos-methyl.
-
Calculate the concentration of Azinphos-methyl in the sample by applying the measured peak area ratio to the calibration curve.
Conclusion
Azinphos-methyl-dimethyl-D6 is an indispensable tool for the accurate and reliable quantification of its parent compound, Azinphos-methyl. Its chemical and physical properties, which closely mimic the native analyte, combined with a distinct mass difference, make it an ideal internal standard for isotope dilution mass spectrometry. The use of Azinphos-methyl-dimethyl-D6 allows researchers and analytical scientists to overcome matrix effects and achieve high-quality, defensible data in the analysis of complex samples.
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